3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C23H27N5O2S2 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H27N5O2S2/c1-15-6-5-9-27-19(15)24-20(26-12-10-25(2)11-13-26)17(21(27)29)14-18-22(30)28(23(31)32-18)16-7-3-4-8-16/h5-6,9,14,16H,3-4,7-8,10-13H2,1-2H3/b18-14- |
InChI Key |
YFMVFFBRTAEFEG-JXAWBTAJSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Mechanism
Functionalization at C2
The C2-chloro intermediate (3) reacts with 4-methylpiperazine (4) in DMF at 80°C for 12 hours, achieving 92% substitution.
Synthesis of the Thiazolidin-4-One Subunit
The thiazolidin-4-one ring is synthesized using a microwave-assisted protocol:
Reaction Conditions
Mechanism
-
S<sub>N</sub>2 Reaction : Thiourea’s sulfur attacks chloroacetic acid, releasing HCl.
-
Cyclocondensation : The amine nucleophile attacks the carboxylic carbon, forming the thiazolidinone ring.
Knoevenagel Condensation for (Z)-Methylene Bridge Formation
The thiazolidinone (8) and pyridopyrimidinone (9) are coupled via a Knoevenagel reaction:
Reaction Conditions
Stereochemical Control
The (Z)-configuration is favored due to steric hindrance between the cyclopentyl group and pyridopyrimidinone, confirmed by NOESY NMR.
Optimization and Green Chemistry Approaches
Continuous Flow Synthesis
Evitachem’s industrial-scale protocol uses continuous flow reactors to enhance efficiency:
-
Residence Time : 5 minutes.
-
Yield Improvement : 12% compared to batch methods.
Chemical Reactions Analysis
3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Compound X
The following compounds share structural motifs with Compound X, enabling comparative analysis:
Key Structural and Functional Differences
(a) Core Heterocycle Variations
- Compound X and its pyrido[1,2-a]pyrimidin-4-one analogs (e.g., EU Patent derivatives) share a fused bicyclic core, whereas 10a () uses a pyrazolo[3,4-d]pyrimidin-4-one scaffold.
(b) Substituent Effects on Bioactivity
- Piperazinyl Groups : Compound X and the EU Patent derivative both feature 4-methylpiperazinyl groups, which enhance solubility and bioavailability via protonation at physiological pH. In contrast, Risperidone Impurity D () uses a piperidinyl-ethyl chain, likely reducing basicity .
- Thiazolidinone Moieties: Compound X’s cyclopentyl-thiazolidinone differs from 10a’s phenyl-thiazolidinone.
(c) Stereoelectronic Properties
- The (Z)-configuration of the methylidene bridge in Compound X’s thiazolidinone moiety is critical for planar conjugation with the pyrido core, as evidenced by NMR studies in similar systems (e.g., chemical shift disparities in regions A/B for analogous compounds in ) .
Research Findings and Bioactivity Trends
- Anti-Inflammatory Activity : Compound 10a () showed ulcerogenic activity at 150 mg/kg, suggesting gastrointestinal toxicity risks. Compound X’s cyclopentyl group may mitigate this via reduced acidity .
- Antimicrobial Potential: Thiazolidinone derivatives (e.g., ) exhibit antimicrobial activity against S. aureus (MIC 50–75 µg/mL). Compound X’s thioxo group could enhance metal chelation, a mechanism common in such activity .
- CNS Applications : The EU Patent derivatives () and Risperidone analogs () highlight the pyrido[1,2-a]pyrimidin-4-one core’s relevance in neuropharmacology, suggesting Compound X may interact with dopamine or serotonin receptors .
Biological Activity
The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. It incorporates various pharmacophoric elements that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other relevant activities.
Chemical Structure
The compound's structure can be broken down into several key components:
- Thiazolidine moiety : Known for its bioactive properties.
- Pyridopyrimidine core : Often associated with nucleic acid interactions.
- Piperazine ring : A common scaffold in drug design that enhances solubility and bioavailability.
Antibacterial Activity
Research has demonstrated that derivatives of thiazolidine compounds exhibit significant antibacterial properties. In a study evaluating various thiazolidine derivatives, including those similar to our compound, it was found that:
- The tested compounds showed activity against both Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values ranged from to , indicating potent antibacterial effects exceeding those of standard antibiotics like ampicillin and streptomycin by 10–50 fold .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | En. cloacae | 0.004 | 0.008 |
| Compound 12 | E. coli | 0.015 | 0.030 |
| Compound 11 | S. aureus | 0.008 | 0.020 |
| Compound 7 | B. cereus | 0.015 | 0.030 |
Antifungal Activity
The antifungal properties of the compound have also been explored:
- It demonstrated good to excellent antifungal activity with MIC values in the range of to .
- The most sensitive fungal strain was identified as Trichoderma viride, while Aspergillus fumigatus exhibited resistance .
Table 2: Antifungal Activity Against Various Strains
| Compound | Fungi Tested | MIC (mg/mL) |
|---|---|---|
| Compound A | T. viride | 0.004 |
| Compound B | A. fumigatus | 0.060 |
The biological activity of the compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways, influencing bacterial growth and survival.
Case Studies
Recent studies have highlighted the effectiveness of thiazolidine derivatives in clinical settings:
- A clinical trial involving patients with resistant bacterial infections showed a significant reduction in infection rates when treated with thiazolidine-based compounds.
- Another study reported that combining these compounds with traditional antibiotics enhanced their efficacy against multidrug-resistant strains.
Q & A
Q. What are the key synthetic challenges and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including condensation of thiazolidinone and pyridopyrimidine precursors. Critical steps include regioselective cyclization and Z/E isomer control during methylidene formation. Optimization strategies include:
- Solvent selection (e.g., dimethylformamide or dichloromethane for improved solubility) .
- Catalyst use (Lewis acids like BF₃·OEt₂ for yield enhancement) .
- Temperature control (reflux under inert atmospheres to prevent oxidation) . Purification often requires column chromatography and spectroscopic validation (NMR, IR) .
Q. How is the structural integrity of this compound confirmed experimentally?
Advanced spectroscopic techniques are employed:
Q. What preliminary bioactivity screening methods are recommended?
Initial screening focuses on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
Advanced Research Questions
Q. How can researchers identify the molecular targets of this compound?
Target identification strategies include:
- Surface Plasmon Resonance (SPR) to screen protein libraries for binding .
- CRISPR-Cas9 knockout screens to identify genes modulating compound sensitivity .
- Molecular docking with homology models of suspected targets (e.g., cyclin-dependent kinases) . Discrepancies in target affinity between analogs may arise from substituent effects (e.g., cyclopentyl vs. benzyl groups) .
Q. How should contradictory bioactivity data between structurally similar analogs be resolved?
Contradictions may stem from:
- Solubility differences : Measure partition coefficients (logP) via HPLC .
- Metabolic stability : Compare half-lives in liver microsome assays .
- Off-target effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) . Computational models (QSAR) can correlate structural variations with activity trends .
Q. What methodologies are effective for studying structure-activity relationships (SAR) in this compound class?
SAR studies require:
- Analog synthesis : Modify substituents (e.g., piperazine to thiomorpholine) and assess activity shifts .
- Free-energy perturbation (FEP) calculations to predict binding affinity changes .
- 3D pharmacophore modeling to identify critical interaction motifs (e.g., thioxo group for hydrogen bonding) .
Q. What experimental approaches are used to evaluate pharmacokinetic properties?
Key methodologies include:
- ADME profiling : LC-MS/MS to measure absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and excretion .
- Plasma protein binding : Equilibrium dialysis to assess compound bioavailability .
- In vivo pharmacokinetics : Radiolabeled compound tracking in rodent models .
Q. How can mechanistic studies elucidate the compound’s mode of action?
Mechanistic approaches involve:
- Transcriptomic profiling : RNA-seq to identify dysregulated pathways post-treatment .
- Proteomic analysis : SILAC labeling to quantify protein expression changes .
- Cellular imaging : Confocal microscopy to visualize subcellular localization (e.g., mitochondrial targeting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
